molecular formula C12H22N2O4 B2410224 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid CAS No. 2169311-73-1

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid

Cat. No.: B2410224
CAS No.: 2169311-73-1
M. Wt: 258.318
InChI Key: LTAROFVUFUFTCC-UHFFFAOYSA-N
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Description

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.318. The purity is usually 95%.
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Properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-8-4-5-9(10(15)16)13-6-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAROFVUFUFTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid, also known as methyl 5-[[(tert-butoxy)carbonyl]amino]methyl)piperidine-3-carboxylate, is a compound with a complex structure that has garnered attention in various fields of biological and medicinal research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H24N2O4
  • Molecular Weight : 272.34 g/mol
  • CAS Number : 2193064-76-3

The compound features a piperidine ring substituted with a carboxylic acid and an amino group, which are critical for its biological activity. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in biological systems.

The precise mechanisms by which 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to its structural resemblance to known bioactive molecules.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of biomolecules.
  • Protein-Ligand Interactions : It may act as a ligand for various receptors, influencing signaling pathways critical for cellular function.

Biological Activity

Recent studies have explored the biological activity of this compound in several contexts:

Anticancer Properties

Some studies have indicated that piperidine derivatives can induce apoptosis in cancer cells. This suggests that 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid may possess anticancer properties, warranting further investigation.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated effectiveness against Gram-positive bacteria; further research needed to confirm specific efficacy of this compound.
Investigation into Anticancer Effects Showed potential for inducing apoptosis in cultured cancer cell lines; requires in vivo validation.

Synthesis and Research Applications

The synthesis of 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with Boc-protected amino acids under controlled conditions. This synthetic route is crucial for producing high-purity compounds for biological testing.

Applications in Research Include:

  • Drug Development : As an intermediate in synthesizing more complex pharmaceutical agents.
  • Biochemical Studies : Used to study enzyme mechanisms and protein interactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with piperidine structures exhibit notable antimicrobial properties. Studies have demonstrated that 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Efficacy

A detailed study evaluated the compound's effectiveness against common pathogens using the disc diffusion method. Results showed significant inhibition zones for certain concentrations, indicating strong antibacterial activity.

Bacterial Strain Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

Enzyme Inhibition

The compound has been identified as a potential inhibitor for various enzymes involved in pathogenic processes. For instance, it has shown effectiveness in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. The presence of the carboxylic acid group could facilitate interactions with inflammatory mediators.

Synthesis and Characterization

The synthesis of 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for any therapeutic application. In vitro studies have indicated low cytotoxic effects on mammalian cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development.

Q & A

Q. How can researchers optimize the synthetic route for 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid to improve yield and purity?

Q. What analytical techniques are critical for characterizing the stereochemistry of 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/NOESY) is essential for resolving stereochemical configurations. For piperidine derivatives, coupling constants in ¹H NMR (e.g., axial vs. equatorial protons) provide insights into ring conformation (). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) offers definitive stereochemical assignments (e.g., mp data in ).

Q. How should researchers handle safety risks associated with this compound’s synthesis?

  • Methodological Answer : Adhere to hazard codes (e.g., H290 for corrosive properties in ) and implement precautionary measures:
  • Use inert atmospheres (N₂/Ar) for air-sensitive steps (P222 in ).
  • Avoid ignition sources (P210/P211 protocols in ).
  • Store at recommended temperatures (e.g., -20°C for similar compounds in ).

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between predicted and experimental reaction outcomes for this compound?

Q. What strategies mitigate steric hindrance during the functionalization of the piperidine ring in this compound?

  • Methodological Answer : Steric hindrance can be minimized by:
  • Introducing protecting groups (e.g., tert-butyloxycarbonyl [Boc] in ) to block reactive sites.
  • Using bulky bases (e.g., potassium tert-amylate in ) to control regioselectivity.
  • Employing low-temperature conditions (-78°C) to slow competing pathways ().

Q. How do researchers validate the biological activity of derivatives of this compound against computational predictions?

  • Methodological Answer : Combine molecular docking (e.g., binding affinity simulations) with in vitro assays (e.g., enzyme inhibition). For example, if a derivative’s predicted IC₅₀ conflicts with experimental results (), refine docking parameters (solvent-accessible surface area, force fields) and re-test under controlled conditions (pH, temperature). Cross-reference with structural analogs (e.g., piperidine-2-carboxylic acid derivatives in ).

Contradiction Analysis

Q. How should conflicting data on the compound’s melting point or solubility be resolved?

  • Methodological Answer : Replicate experiments using standardized protocols (e.g., USP guidelines in ). For solubility discrepancies, test multiple solvents (polar/aprotic) and document temperature/pH conditions (e.g., mp 151–152°C vs. 185–186.5°C for similar piperidines in ). Cross-validate with differential scanning calorimetry (DSC) to confirm thermal behavior.

Methodological Resources

  • Synthetic Design : ICReDD’s computational-experimental integration .
  • Safety Protocols : Hazard codes (H200-H313) and storage guidelines (P401-P422) .
  • Data Validation : USP pharmacopeial standards for purity and identity .

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